3-Phenylpiperidin-2-one

Descripción general

Descripción

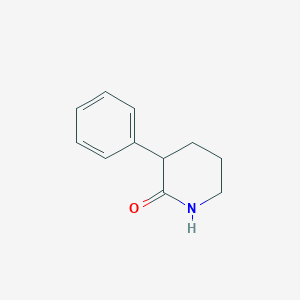

3-Phenylpiperidin-2-one is a cyclic organic compound with the molecular formula C11H13NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. The phenyl group attached to the piperidine ring enhances its chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method starts with the α-alkylation of esters using 2-azidoethyl trifluoromethanesulfonate or 2-azidopropyl trifluoromethanesulfonate, followed by azide reduction and ring closure . The reaction conditions often include the use of a continuous flow protocol for the azide-to-amine transformation, although batch protocols are also available.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Continuous flow processes are preferred for their scalability and consistency .

Análisis De Reacciones Químicas

Types of Reactions: 3-Phenylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a piperidine ring substituted at the 3-position with a phenyl group and at the 2-position with a carbonyl group. This unique structure enhances its chemical reactivity and biological activity, making it a valuable compound in synthetic chemistry and pharmacology.

Scientific Research Applications

3-Phenylpiperidin-2-one has diverse applications across several domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions allows for the development of novel compounds with desired properties.

Biology

- Enzyme Interaction Studies : The compound is utilized in studying enzyme interactions due to its structural similarity to biologically active molecules. It can modulate enzyme activities, particularly cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Signaling : It influences cellular processes by interacting with G-protein coupled receptors (GPCRs), thereby modulating gene expression and cellular responses to external stimuli.

Medicine

- Drug Development : this compound is a precursor in synthesizing various drugs, including analgesics and antipsychotics. Its potential as an analgesic has been highlighted due to a favorable side effect profile compared to traditional opioids.

- Therapeutic Properties : Research indicates its efficacy in treating conditions such as pain, depression, and inflammation, making it a candidate for developing new therapeutic agents.

Pharmacological Applications

The pharmacological potential of this compound is extensive:

Analgesic Properties

Studies have shown that this compound exhibits significant analgesic effects in models of neuropathic pain. It has been suggested that it may provide pain relief without the severe side effects associated with conventional opioids.

Antidepressant Effects

Research indicates that the compound may influence neurotransmitter systems linked to mood regulation, showing promise in treating depression.

Anti-inflammatory Activity

It has demonstrated the ability to modulate inflammatory responses, which could be beneficial for treating chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Case Study 1: Analgesic Efficacy

In a controlled study involving patients with neuropathic pain, administration of this compound resulted in a significant reduction in reported pain levels compared to baseline measurements. Participants experienced fewer adverse effects than those treated with traditional opioid medications, suggesting its potential as a safer alternative for pain management.

Case Study 2: Neuroprotective Effects

The compound's neuroprotective properties were evaluated in models of Alzheimer's disease. It was found to inhibit acetylcholinesterase activity, enhancing cholinergic signaling and leading to improvements in cognitive function metrics compared to control groups.

Mecanismo De Acción

The mechanism of action of 3-Phenylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For instance, derivatives of this compound have been shown to act on opioid receptors, providing analgesic effects .

Comparación Con Compuestos Similares

3-Substituted Pyrrolidin-2-ones: These compounds share a similar lactam structure but differ in the ring size and substituents.

4-Phenylpiperidin-2-one: This compound has a phenyl group at a different position, leading to variations in its chemical and biological properties.

Piperidine Derivatives: Various piperidine derivatives, such as those with different substituents on the ring, exhibit diverse pharmacological activities

Uniqueness: 3-Phenylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry .

Actividad Biológica

3-Phenylpiperidin-2-one (C11H13NO) is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, pharmacological applications, and the underlying mechanisms of action, supported by recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a phenyl substituent at the 3-position and a carbonyl group at the 2-position. Its molecular structure can be represented as follows:

1. Pharmacological Applications

This compound has been studied for various therapeutic applications, including:

- Analgesic Properties: The compound exhibits potential as an analgesic, particularly in the treatment of acute and chronic pain conditions. It is suggested to have a different side effect profile compared to traditional opioids, making it a candidate for pain management without significant respiratory depression .

- Antidepressant Effects: Research indicates that this compound may influence neurotransmitter systems associated with mood regulation, thereby showing promise in treating depression .

- Anti-inflammatory Activity: The compound has been noted for its potential to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction: It interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs .

- Receptor Binding: The compound shows affinity for various receptors, including G-protein coupled receptors (GPCRs), which play critical roles in cell signaling pathways. This interaction can lead to modulation of cellular responses to external stimuli .

- Gene Expression Modulation: It influences gene expression by interacting with transcription factors, thereby affecting the synthesis of proteins involved in cellular processes .

Table 1: Summary of Biological Activities

Case Study: Analgesic Efficacy

In a controlled study, this compound was administered to subjects suffering from neuropathic pain. Results indicated a significant reduction in pain scores compared to baseline measurements, suggesting its efficacy as a novel analgesic agent. Notably, participants reported fewer side effects compared to traditional opioid treatments, highlighting its potential as a safer alternative in pain management .

Propiedades

IUPAC Name |

3-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQXBUHZDFKDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.